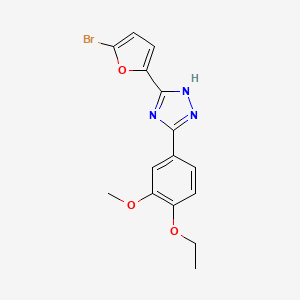![molecular formula C15H31N3O B11804021 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one is a complex organic compound with a unique structure that includes an amino group, a piperidine ring, and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the piperidine ring, followed by the introduction of the amino group and the butanone moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound is produced efficiently and meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-2-methyl-1-propanol: A simpler compound with similar functional groups.
2-amino-1-propanol: Another related compound with a different structure.
Uniqueness
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one is unique due to its complex structure, which includes a piperidine ring and a butanone moiety
Propiedades
Fórmula molecular |
C15H31N3O |
|---|---|
Peso molecular |
269.43 g/mol |
Nombre IUPAC |
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-9-7-6-8-13(18)10-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3/t13-,14?/m0/s1 |
Clave InChI |
LPIIWSPRJOHYND-LSLKUGRBSA-N |
SMILES isomérico |
CC(C)C(C(=O)N1CCCC[C@H]1CN(C)C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCCC1CN(C)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)




![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)
![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)




![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)

